molecular formula C21H24FN7 B6021869 6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B6021869
M. Wt: 393.5 g/mol
InChI Key: IWCWEPQWFYAFFY-UHFFFAOYSA-N
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Description

6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a benzylpiperazine moiety and a fluorophenyl group. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Core: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride with amines.

    Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group can be introduced via nucleophilic substitution reactions using benzylpiperazine and suitable leaving groups.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazine ring or the fluorophenyl group, potentially altering the compound’s electronic properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions (e.g., basic or acidic environments).

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced triazine or fluorophenyl derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-chlorophenyl)-1,3,5-triazine-2,4-diamine
  • 6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-methylphenyl)-1,3,5-triazine-2,4-diamine

Uniqueness

The uniqueness of 6-[(4-benzylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine lies in the presence of the fluorophenyl group, which can significantly influence its electronic properties and biological activity. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable candidate for various applications.

Properties

IUPAC Name

6-[(4-benzylpiperazin-1-yl)methyl]-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7/c22-17-6-8-18(9-7-17)24-21-26-19(25-20(23)27-21)15-29-12-10-28(11-13-29)14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCWEPQWFYAFFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=NC(=NC(=N3)NC4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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